molecular formula C12H16ClNO B3043264 N1-Benzyl-3-chloro-2,2-dimethylpropanamide CAS No. 82820-75-5

N1-Benzyl-3-chloro-2,2-dimethylpropanamide

Cat. No.: B3043264
CAS No.: 82820-75-5
M. Wt: 225.71 g/mol
InChI Key: KGRNLUHSVAKWTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-3-chloro-2,2-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the third carbon can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N1-Benzyl-3-hydroxy-2,2-dimethylpropanamide, N1-Benzyl-3-amino-2,2-dimethylpropanamide, and N1-Benzyl-3-thio-2,2-dimethylpropanamide.

    Oxidation Reactions: Products include N1-Benzyl-3-chloro-2,2-dimethylpropanoic acid.

    Reduction Reactions: Products include N1-Benzyl-3-chloro-2,2-dimethylpropanamine.

Scientific Research Applications

N1-Benzyl-3-chloro-2,2-dimethylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Benzyl-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N1-Benzyl-3-chloro-2,2-dimethylpropanamide can be compared with other similar compounds to highlight its uniqueness:

The unique structural features of this compound, such as the presence of both a benzyl group and a chloro group, contribute to its distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-3-chloro-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,9-13)11(15)14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRNLUHSVAKWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216085
Record name 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82820-75-5
Record name 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82820-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-2-methyl-N-(phenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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